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3-(Aminomethyl)-3-methyloctan-4-ol

Cat. No.: B13477657
M. Wt: 173.30 g/mol
InChI Key: LEANCVCAOZJHTQ-UHFFFAOYSA-N
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Description

Contextual Significance of Alkyl Amino Alcohols in Contemporary Chemical Science

Alkyl amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amino group and a hydroxyl group attached to an alkyl chain. nih.gov This bifunctionality makes them exceptionally versatile building blocks in a myriad of chemical applications. nih.gov In medicinal chemistry, the amino alcohol motif is a common pharmacophore found in numerous biologically active compounds, including certain antibiotics and enzyme inhibitors. researchgate.net Their ability to form hydrogen bonds and act as chiral ligands has also cemented their importance in asymmetric synthesis, where they can facilitate the creation of enantiomerically pure molecules. researchgate.netdiva-portal.org The specific arrangement of the amino and hydroxyl groups, such as in vicinal (1,2-amino alcohols) or γ- (1,3-amino alcohols) positions, further dictates their chemical behavior and potential utility. researchgate.netrsc.org

Structural Characteristics and Functional Group Analysis of 3-(Aminomethyl)-3-methyloctan-4-ol

A meticulous examination of the structure of this compound reveals several key features that underpin its chemical identity and potential reactivity. The molecule is built upon an eight-carbon octan-4-ol backbone.

A primary amino group (-NH2) is attached to a methyl group at the C3 position, classifying it as a γ-amino alcohol. The presence of a methyl group at the C3 position and a hydroxyl group at the C4 position creates two stereogenic centers, meaning the compound can exist as multiple stereoisomers. The tertiary nature of the alcohol at C4, due to the three carbon-carbon bonds, introduces steric hindrance that can influence its reactivity.

The presence of both a basic amino group and a weakly acidic hydroxyl group allows for the formation of intramolecular hydrogen bonds, which can affect the molecule's conformation and physical properties. arxiv.org The flexible alkyl chain provides solubility in organic solvents, a crucial aspect for its application in synthesis.

Table 1: Key Structural Features of this compound

FeatureDescription
Backbone Octane
Primary Functional Groups Amino (-NH2), Hydroxyl (-OH)
Classification γ-Amino Alcohol, Tertiary Alcohol
Stereocenters C3, C4
Key Substituents Aminomethyl at C3, Methyl at C3, Butyl at C4

Overview of Prior Research on Related Branched Amino Alcohol Architectures

While specific research on this compound is not extensively documented in publicly available literature, a wealth of studies on analogous branched amino alcohol architectures provides a strong foundation for understanding its potential chemistry. Research has extensively explored the synthesis of vicinal and γ-amino alcohols, often focusing on stereoselective methods to control the spatial arrangement of the functional groups. researchgate.netrsc.org

Synthetic strategies frequently involve the ring-opening of epoxides or aziridines with suitable nucleophiles. researchgate.netiwu.edu For instance, the reaction of an appropriately substituted epoxide with an amine can yield a β-amino alcohol. researchgate.net Catalytic methods, including those employing iridium or copper catalysts, have been developed for the asymmetric synthesis of γ-amino alcohols, particularly those featuring tertiary carbon stereocenters. rsc.orgresearchgate.netunimi.itnih.gov These advanced methods offer high levels of enantioselectivity, which is crucial for the synthesis of chiral drugs and ligands. researchgate.net

Studies on the properties of branched amino alcohols have highlighted their utility as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions. diva-portal.org The specific stereochemistry of related compounds, such as the different isomers of 4-methylheptan-3-ol, has been shown to be critical for their biological activity, for example, as insect pheromones. mdpi.com

Rationale for Comprehensive Academic Investigation of this compound

The unique structural combination within this compound presents a compelling case for dedicated academic investigation. The presence of a γ-amino alcohol moiety with a tertiary alcohol and two stereocenters suggests several avenues for fruitful research.

A primary area of interest lies in the development of novel stereoselective synthetic routes to access all possible stereoisomers of this compound. This would not only be a significant synthetic achievement but would also enable the exploration of how each isomer interacts differently in biological systems or as a chiral catalyst.

Furthermore, the tertiary nature of the alcohol, combined with the adjacent quaternary carbon, creates a sterically hindered environment. Investigating the reactivity of this hindered hydroxyl group and the neighboring amino group could lead to the discovery of new chemical transformations and reaction mechanisms.

The potential for this molecule to serve as a novel chiral ligand in asymmetric catalysis is another strong justification for its study. The specific spatial arrangement of the coordinating amino and hydroxyl groups, influenced by the branched structure, could lead to high levels of enantioselectivity in various chemical reactions.

Finally, given the prevalence of amino alcohol scaffolds in bioactive molecules, a thorough investigation into the biological properties of the different stereoisomers of this compound is warranted. Such studies could uncover potential applications in medicinal chemistry and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23NO B13477657 3-(Aminomethyl)-3-methyloctan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

3-(aminomethyl)-3-methyloctan-4-ol

InChI

InChI=1S/C10H23NO/c1-4-6-7-9(12)10(3,5-2)8-11/h9,12H,4-8,11H2,1-3H3

InChI Key

LEANCVCAOZJHTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)(CC)CN)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 3 Aminomethyl 3 Methyloctan 4 Ol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Assignments

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 3-(Aminomethyl)-3-methyloctan-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a wealth of structural information.

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet depending on the solvent and proton exchange rates. The proton attached to the carbon bearing the hydroxyl group (-CHOH) would present as a multiplet, with its chemical shift being sensitive to hydrogen bonding. The methyl group protons would likely be a singlet, while the methylene and methine protons of the octyl chain would exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.

The ¹³C NMR spectrum would complement the ¹H data by showing a distinct signal for each of the ten carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with those bonded to the electronegative oxygen and nitrogen atoms appearing at higher chemical shifts (downfield).

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, allowing for the tracing of the carbon chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity across quaternary centers.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. This technique detects through-space interactions between protons that are in close proximity, providing insights into the preferred spatial arrangement of the molecule's substituents. This is particularly useful for determining the relative stereochemistry of the chiral centers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~0.9 (t)~14.0
2~1.3 (m)~22.5
-CH₂NH₂~2.8 (s)~50.0
3-CH₃~1.1 (s)~25.0
4~3.5 (m)~75.0
5~1.4 (m)~35.0
6~1.3 (m)~28.0
7~1.3 (m)~22.8
8~0.9 (t)~14.1

Hyphenated Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Structural Confirmation and Elucidation of Fragmentation Mechanisms

High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the parent ion, which allows for the determination of the molecular formula with high confidence. For this compound (C₁₀H₂₃NO), the expected exact mass would be calculated and compared to the experimental value.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. The fragmentation of this compound would likely proceed through several characteristic pathways for amino alcohols. Common fragmentation patterns include the loss of small neutral molecules such as water (H₂O) from the alcohol moiety and ammonia (NH₃) or the aminomethyl radical (•CH₂NH₂) from the amine portion. Alpha-cleavage, the cleavage of the C-C bond adjacent to the heteroatom, is also a common fragmentation route for both amines and alcohols. libretexts.org The fragmentation of aminoalcohol-diterpenoid alkaloids has shown that the dissociation of functional groups from the skeleton is a primary fragmentation pathway. nih.gov

By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed FragmentFragmentation Pathway
[M+H]⁺C₁₀H₂₄NO⁺Protonated molecular ion
[M+H - H₂O]⁺C₁₀H₂₂N⁺Loss of water
[M+H - CH₃NH₂]⁺C₉H₁₉O⁺Loss of methylamine
Fragment AC₄H₁₀N⁺Alpha-cleavage at C3-C4 bond
Fragment BC₆H₁₃O⁺Alpha-cleavage at C3-C4 bond

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the FT-IR spectrum would be expected to show a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. mdpi.com The N-H stretching vibrations of the primary amine would appear in a similar region, typically as two bands for the symmetric and asymmetric stretches. The C-H stretching vibrations of the alkyl chain would be observed between 2850 and 3000 cm⁻¹. Fingerprint region bands would include C-O and C-N stretching vibrations, as well as various bending modes.

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman, the C-H and C-C skeletal vibrations of the alkyl chain would be strong. The study of hydrogen bonding is a key application of vibrational spectroscopy. The position and shape of the O-H and N-H stretching bands are highly sensitive to the strength and nature of hydrogen bonds. nasa.gov In concentrated solutions or the solid state, intermolecular hydrogen bonding between the hydroxyl and amino groups would lead to a significant red-shift (lower frequency) and broadening of these bands compared to a dilute solution in a non-polar solvent. mdpi.com Intramolecular hydrogen bonding between the amino and hydroxyl groups is also possible and would be reflected in the vibrational spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H Stretch3200-3600Broad due to hydrogen bonding
N-H Stretch3300-3500Two bands for primary amine
C-H Stretch2850-3000Alkyl groups
C-O Stretch1050-1150Secondary alcohol
C-N Stretch1000-1250Aliphatic amine

X-ray Diffraction Analysis of Crystalline Forms and Co-crystals of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.

This level of detail would unambiguously establish the relative stereochemistry of the two chiral centers at positions 3 and 4. Furthermore, the analysis of the crystal packing would reveal the network of intermolecular interactions, particularly the hydrogen bonds formed by the hydroxyl and amino groups. The hydrogen bonding network is crucial in determining the physical properties of the solid, such as melting point and solubility.

The study of co-crystals, where the target molecule is crystallized with a second, different molecule (a co-former), can also be highly informative. Co-crystallization can be used to isolate a specific conformation of the molecule or to study its interactions with other molecules of interest. X-ray diffraction of co-crystals would reveal the specific intermolecular interactions, including hydrogen bonds, between this compound and the co-former.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination of Stereoisomers

This compound has two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration of these stereoisomers. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com

The determination of the absolute configuration often involves comparing the experimental CD spectrum to that of a related compound with a known absolute configuration or to a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory). mtoz-biolabs.com Another approach involves the formation of a derivative with a known chromophore, which can induce a predictable CD signal. For amino alcohols, derivatization of the amino and/or hydroxyl groups can be used to introduce a chromophore suitable for exciton-coupled circular dichroism (ECCD), a powerful method for assigning absolute configuration. acs.org The sign of the observed Cotton effect in the CD or ORD spectrum can then be correlated to a specific absolute configuration at the stereocenters.

Theoretical and Computational Investigations of 3 Aminomethyl 3 Methyloctan 4 Ol

Chemical Reactivity and Derivatization Strategies for 3 Aminomethyl 3 Methyloctan 4 Ol

Reactions Involving the Hydroxyl Group of 3-(Aminomethyl)-3-methyloctan-4-ol

The secondary hydroxyl group at the C4 position is a key site for structural modification. Its reactivity is typical of secondary alcohols, allowing for oxidation, esterification, and etherification.

The secondary alcohol moiety of this compound can be oxidized to the corresponding ketone, 3-(aminomethyl)-3-methyloctan-4-one. A variety of oxidizing agents can accomplish this transformation. wikipedia.org Common chromium(VI) reagents like Collins reagent (CrO₃(pyridine)₂) in dichloromethane or reagents used in the Jones oxidation are effective for converting secondary alcohols to ketones. wikipedia.org Another approach involves oxoammonium-catalyzed oxidations, such as using TEMPO with a co-oxidant like sodium hypochlorite. wikipedia.org

To prevent the oxidation of the primary amine, it is often necessary to first protect the amino group. For instance, the amine can be converted to an amide or carbamate, which is more resistant to oxidation. After the oxidation of the alcohol is complete, the protecting group can be removed to yield the aminoketone. Gold-based catalysts have also been explored for the selective oxidation of amino alcohols, though the presence of the amino group can sometimes influence catalytic performance. semanticscholar.org

Table 1: Selective Oxidation of the Hydroxyl Group

Reactant Reagent(s) Expected Product Notes
N-protected this compound Collins Reagent (CrO₃(pyridine)₂) N-protected 3-(aminomethyl)-3-methyloctan-4-one Requires prior protection of the amine.
N-protected this compound TEMPO/NaOCl N-protected 3-(aminomethyl)-3-methyloctan-4-one A metal-free oxidation method. wikipedia.org

Esterification: The hydroxyl group can be readily converted into an ester. This is typically achieved by reaction with a carboxylic acid, acyl chloride, or acid anhydride. chemguide.co.uk When using a carboxylic acid, an acid catalyst such as sulfuric acid is usually required to facilitate the reaction, known as Fischer esterification. chemguide.co.uk Reactions with more reactive acyl chlorides or anhydrides are often faster and may be performed in the presence of a base like pyridine to neutralize the acidic byproduct. chemguide.co.ukquora.com To ensure that acylation occurs exclusively at the hydroxyl group, the more nucleophilic primary amine must be protected. nih.gov However, methods for selective O-acylation of amino alcohols under acidic conditions, which protonate the amine to prevent its reaction, have been developed. nih.gov

Etherification: The formation of ethers from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the amine, which can also be deprotonated or act as a nucleophile, protection of the amino group is generally required for this strategy to be effective.

While this compound itself is not structured to readily form simple cyclic ethers through intramolecular reaction, its derivatives can be designed to undergo such cyclizations. For example, if a derivative contains a suitable leaving group at a position that allows for intramolecular nucleophilic attack by the hydroxyl oxygen, a cyclic ether could be formed. More relevant is the potential for intramolecular cyclization in derivatives of amino alcohols to form heterocycles like oxazinanones, which are six-membered cyclic urethanes. frontiersin.org

The formation of acetals or ketals would first require the oxidation of the hydroxyl group to the ketone, as described in section 5.1.1. The resulting 3-(aminomethyl)-3-methyloctan-4-one could then be reacted with a diol under acidic conditions to form a cyclic ketal. This functional group is often used as a protecting group for ketones.

Applications of 3 Aminomethyl 3 Methyloctan 4 Ol As a Versatile Chemical Building Block and Intermediate

Strategic Use in the Construction of Architecturally Complex Organic Scaffolds

The synthesis of architecturally complex organic scaffolds is a cornerstone of modern drug discovery and materials science. Chiral amino alcohols are invaluable starting materials in this endeavor, providing a ready source of stereochemically defined carbon frameworks. diva-portal.orgnih.gov The structure of 3-(aminomethyl)-3-methyloctan-4-ol, with its defined stereochemistry and multiple functional groups, positions it as a valuable synthon for the construction of intricate molecular architectures.

The presence of both an amino and a hydroxyl group allows for the stepwise or simultaneous formation of multiple bonds, leading to the creation of diverse heterocyclic systems. For instance, through intramolecular reactions, it could serve as a precursor to substituted piperidines, oxazines, or other nitrogen- and oxygen-containing ring systems, which are common motifs in natural products and pharmaceuticals. cam.ac.ukresearchgate.net

Furthermore, the chiral nature of this compound can be exploited to control the stereochemistry of subsequent reactions, a critical aspect in the synthesis of biologically active molecules. The strategic manipulation of its functional groups can lead to the assembly of complex acyclic and cyclic structures with high stereochemical purity. The synthesis of chiral scaffolds from conveniently protected cyclobutane (B1203170) β-amino acids has demonstrated the versatility of such building blocks in creating polyfunctional chemical platforms suitable for complex molecule synthesis. researchgate.net

Precursor in the Development of Advanced Materials and Polymers

The dual functionality of this compound makes it an attractive monomer for the synthesis of novel polymers with tailored properties. The amino and hydroxyl groups can participate in polymerization reactions to form a variety of polymer backbones, such as poly(ester amide)s and poly(beta-amino alcohol)s. nih.govgoogle.com

The incorporation of the bulky and chiral this compound unit into a polymer chain could impart unique physical and chemical properties. For example, the long alkyl chain could enhance solubility in nonpolar media and influence the polymer's thermal properties, while the chiral centers could lead to the formation of polymers with specific secondary structures or chiroptical properties.

A notable application of amino alcohols in polymer chemistry is the synthesis of biodegradable elastomers. For instance, poly(1,3-diamino-2-hydroxypropane-co-polyol sebacate)s, derived from an amino alcohol, exhibit desirable mechanical properties and biocompatibility, making them suitable for biomedical applications such as tissue engineering scaffolds. nih.gov By analogy, polymers derived from this compound could find use in advanced materials with applications in drug delivery, medical implants, and functional coatings. google.com The functionalization of porous polymers with amino alcohols has also been shown to significantly enhance their capacity for adsorbing heavy metals, suggesting potential environmental applications. rsc.org

Polymer Type Potential Monomer Contribution Potential Polymer Properties Reference
Poly(ester amide)sDi-functional monomer providing both amine and alcohol groups for polymerization.Tunable degradation rates, biocompatibility, potential for post-polymerization modification. nih.gov
Poly(beta-amino alcohol)sMonomer for creating polymers with diverse chemical structures.Use in coatings, drug delivery, and cell encapsulation. google.com
Functionalized Porous PolymersSurface modification agent to introduce amino and hydroxyl functionalities.Enhanced adsorption capacity for pollutants, catalytic activity. rsc.org

Role in Asymmetric Synthesis as a Chiral Pool Starting Material or Auxiliary

The field of asymmetric synthesis heavily relies on the use of chiral molecules to induce stereoselectivity in chemical reactions. Enantiomerically pure amino alcohols are a cornerstone of this field, serving both as chiral starting materials (from the "chiral pool") and as chiral auxiliaries. diva-portal.orgwikipedia.org this compound, with its inherent chirality, is a prime candidate for such applications.

As a chiral pool starting material, the stereocenter of this compound can be incorporated into the final product, providing a direct route to enantiomerically pure complex molecules. This approach is highly efficient as it bypasses the need for asymmetric induction steps later in the synthesis. wikipedia.org

Alternatively, it can be used as a chiral auxiliary, a molecule that is temporarily attached to a substrate to direct a stereoselective reaction, and then removed. The steric bulk and the defined stereochemistry of this compound could effectively shield one face of a reactive intermediate, leading to high levels of diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. diva-portal.org

Development of Novel Catalytic Systems Utilizing this compound as a Ligand Component

Chiral amino alcohols are widely used as ligands in transition metal-catalyzed asymmetric reactions. alfa-chemistry.com The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. The structure of this compound, with its sterically hindered environment around the functional groups, could lead to the development of highly selective catalysts.

For example, chiral amino alcohol ligands have been successfully employed in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. rsc.org The use of a ligand derived from this compound in such a system could potentially afford high enantiomeric excesses in the resulting secondary alcohols. The steric hindrance provided by the methyl and octyl groups could play a crucial role in creating a well-defined and effective chiral pocket around the metal center. google.com

Catalytic Reaction Potential Role of the Ligand Expected Outcome Reference
Enantioselective addition of diethylzinc (B1219324) to aldehydesForms a chiral complex with the metal, directing the approach of the nucleophile.High enantiomeric excess of the resulting secondary alcohol. rsc.org
Asymmetric transfer hydrogenationCreates a chiral environment around the ruthenium catalyst.High enantioselectivity in the reduction of ketones. acs.org
Palladium-catalyzed C-H activationActs as a directing group and a source of chirality.Enantioselective functionalization of C-H bonds. cam.ac.uk

Chemical Intermediate for Agrochemical Research (e.g., insect pheromone analogs)

Insect pheromones are crucial for communication and are increasingly used in environmentally friendly pest management strategies. nih.govresearchgate.net Many insect pheromones are long-chain alcohols, aldehydes, or esters, often with specific stereochemistry. The synthesis of these compounds often requires chiral building blocks to ensure the correct biological activity.

This compound, after suitable modification of the amino group, could serve as a precursor to analogs of insect pheromones. The C8 alkyl chain and the chiral alcohol functionality are features found in several known pheromones. For instance, the biosynthesis of some lepidopteran sex pheromones involves the reduction of fatty acids to fatty alcohols. nih.gov Synthetic routes to these compounds could potentially utilize chiral amino alcohols as starting materials to control the stereochemistry of the final product. The synthesis of β-amino alcohols from eugenol (B1671780) has been explored for their potential as insecticides, highlighting the relevance of this class of compounds in agrochemical research. mdpi.com

Contribution to Flavor and Fragrance Compound Synthesis

The flavor and fragrance industry constantly seeks new molecules with unique and desirable sensory properties. Amino acids and alcohols are well-known precursors to a variety of flavor and fragrance compounds. usp.brresearchgate.net The degradation of branched-chain amino acids, for example, leads to the formation of aldehydes and alcohols that contribute to the aroma of many foods. researchgate.net

Based on a comprehensive review of available scientific literature, there is currently no specific research published on the chemical compound "this compound" that would allow for a detailed discussion under the requested headings.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on this compound while adhering to the provided outline. The concepts listed in the outline, such as biocatalysis, flow chemistry, supramolecular chemistry, and the use of artificial intelligence in chemical design, are established and dynamic fields of research. However, their specific application to or investigation involving "this compound" is not documented in the current body of scientific literature.

Any attempt to create the requested article would require extrapolation from research on related but distinct compounds, which would not meet the strict requirement of focusing solely on "this compound" and would compromise scientific accuracy.

Q & A

Q. What are the established synthetic routes for 3-(Aminomethyl)-3-methyloctan-4-ol, and what purification techniques are recommended?

The synthesis typically involves multi-step procedures, including reductive amination or nucleophilic substitution reactions. For example, a method analogous to oxetane derivatives (e.g., 3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane) may employ NaBH3CN for reductive amination under controlled pH and temperature . Purification often requires column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity validation via HPLC or GC-MS is critical, with target thresholds >95% for research-grade material .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the aminomethyl and hydroxyl group positions and assess stereochemistry.
  • LC-MS : To verify molecular weight (e.g., [M+H]+ ion) and detect impurities.
  • FTIR : Identification of functional groups (e.g., -OH stretch at ~3300 cm1^{-1}, -NH bend at ~1600 cm1^{-1}) .
    Consistency across these methods is essential for structural validation, especially given the compound’s potential stereoisomerism.

Q. How should researchers handle and store this compound to ensure stability?

The compound is hygroscopic and sensitive to oxidation. Storage recommendations:

  • Short-term : Refrigerate at 2–8°C in airtight, amber glass vials under nitrogen.
  • Long-term : Store at -20°C with desiccants (e.g., silica gel).
    Decomposition products (e.g., oxidized amines) can form if exposed to moisture or light, necessitating periodic stability assays via TLC or HPLC .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the aminomethyl and hydroxyl groups in this compound?

The aminomethyl group participates in nucleophilic reactions (e.g., acylation with acyl chlorides), while the hydroxyl group can undergo oxidation to ketones or serve as a hydrogen-bond donor. Computational studies (DFT) suggest that steric hindrance from the methyl group slows electrophilic substitution at the adjacent carbon. Competitive pathways (e.g., intramolecular cyclization vs. intermolecular coupling) must be evaluated using kinetic profiling and isotopic labeling .

Q. How can researchers leverage this compound’s structure for catalytic or ligand applications?

The aminomethyl group can act as a Lewis base, enabling coordination to transition metals (e.g., Pd, Cu) for catalytic cross-coupling reactions. For example, boronic acid derivatives (structurally analogous compounds) are used in Suzuki-Miyaura reactions . The hydroxyl group may stabilize intermediates via hydrogen bonding, as observed in enantioselective catalysis. Optimization of ligand-metal ratios and solvent polarity (e.g., DMF vs. THF) is critical for yield enhancement .

Q. How should contradictory data on reaction yields or by-product profiles be resolved?

Discrepancies often arise from variations in reaction conditions (e.g., trace moisture in solvents, catalyst batch differences). To address this:

  • Reproducibility checks : Replicate experiments with rigorously dried solvents and inert atmospheres.
  • By-product analysis : Use HR-MS or 1^1H NMR to identify impurities (e.g., dimerization products).
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to isolate critical factors .

Q. What strategies minimize by-products during large-scale synthesis?

Key approaches include:

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., overheating in exothermic steps).
  • Catalyst optimization : Immobilized catalysts (e.g., polymer-supported reagents) improve recovery and reduce metal leaching.
  • In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram- bacteria).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme inhibition : Fluorescence-based assays (e.g., protease inhibition via FRET substrates).
    Dose-response curves and negative controls (e.g., aminomethyl-free analogs) are essential to confirm specificity .

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